Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC20373748
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O3 |
|---|---|
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | ethyl [1,2]oxazolo[5,4-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H8N2O3/c1-2-13-9(12)7-6-4-3-5-10-8(6)14-11-7/h3-5H,2H2,1H3 |
| Standard InChI Key | ZNGGUNZVLWYBTC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NOC2=C1C=CC=N2 |
Introduction
Structural Characteristics
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate features a bicyclic scaffold where an isoxazole ring is fused to a pyridine ring at positions 5 and 4, respectively. The ethyl ester group is attached to the pyridine ring at position 3, contributing to its solubility and reactivity. Key structural features include:
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Isoxazole ring: A five-membered ring with one oxygen and one nitrogen atom.
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Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.
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Ethyl ester group: Enhances electrophilicity at the carbonyl carbon.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl oxazolo[5,4-b]pyridine-3-carboxylate |
| SMILES | CCOC(=O)C1=NOC2=C1C=CC=N2 |
| InChI Key | ZNGGUNZVLWYBTC-UHFFFAOYSA-N |
| LogP | 1.05 |
| Polar Surface Area (Ų) | 65 |
| Heavy Atoms Count | 14 |
Synthetic Strategies
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate can be synthesized via multiple routes, each with distinct advantages:
Cyclization of Precursors
A common method involves the reaction of 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate under thermal conditions (180–185°C) in the presence of a base like triethylamine. This approach yields ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate as a key intermediate, which can undergo further functionalization .
Reaction Conditions:
| Reagent | Role | Temperature | Yield |
|---|---|---|---|
| Ethyl 2-cyano-3-ethoxyacrylate | Electrophilic component | 180–185°C | 65% |
| Triethylamine | Base catalyst | – | – |
Alternative Routes
Another method uses 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline under catalysis by amorphous carbon-supported sulfonic acid (AC-SO3H) in ethanol. This approach emphasizes green chemistry principles due to the use of eco-friendly solvents and catalysts .
Advantages:
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Scalability: Solid catalysts facilitate industrial production.
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Sustainability: Ethanol as a solvent reduces environmental impact.
Chemical Reactivity
The compound undergoes diverse transformations, making it valuable in medicinal chemistry:
Oxidation
The ethyl ester group can be oxidized to a carboxylic acid using agents like KMnO₄ or H₂O₂. For example:
This reaction is critical for synthesizing carboxylic acid derivatives with enhanced bioactivity .
Reduction
The ester group can be reduced to a primary alcohol using NaBH₄ or LiAlH₄, enabling further functionalization.
Substitution Reactions
The nitrogen and oxygen atoms in the isoxazole ring participate in nucleophilic substitution. For instance, reaction with amines under basic conditions yields substituted derivatives .
Biological and Medicinal Applications
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate serves as a precursor for bioactive molecules:
Anticancer Activity
Derivatives of this compound exhibit cytotoxicity against HCT-116 (human colon cancer) and PC3 (prostate cancer) cell lines. For example, pyrrolo[3,2-d]isoxazole derivatives showed IC₅₀ values in the micromolar range .
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Pyrrolo[3,2-d]isoxazole (5) | HCT-116 | 8.3 ± 0.3 | |
| Isoxazole derivatives (11–14) | PC3 | 4.3 ± 0.6 |
Comparative Analysis with Analogues
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate is distinct from structurally related compounds:
| Compound | Structure | Key Difference |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridines | Pyrazole fused to pyridine | Lacks oxygen in the five-membered ring |
| Isoxazolo[4,5-b]pyridines | Isoxazole fused at positions 4 and 5 | Different regiochemistry |
Advantages of Ethyl Isoxazolo[5,4-b]pyridine-3-carboxylate:
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Versatile Reactivity: The ester group enables diverse functionalization.
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Bioactivity: Structural motifs linked to kinase inhibition or DNA intercalation.
Industrial and Research Availability
The compound is commercially available from multiple suppliers, with prices varying by quantity and purity:
| Supplier | Purity | Price (1 g) | Lead Time |
|---|---|---|---|
| Accela ChemBio Inc. | 95% | $670 | 10 days |
| Angel Pharmatech Ltd. | 97% | $554 | 20 days |
| Advanced ChemBlock Inc | 95% | $996 | 30 days |
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